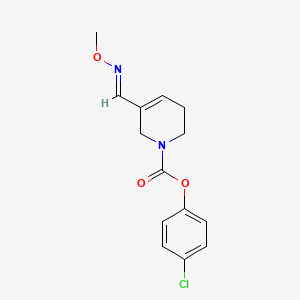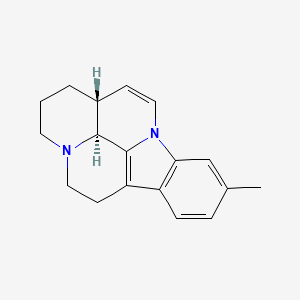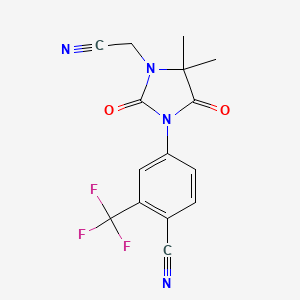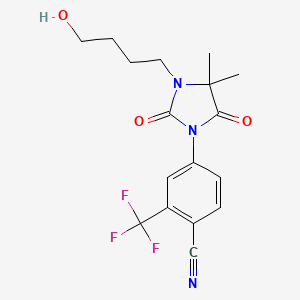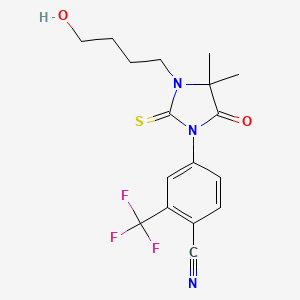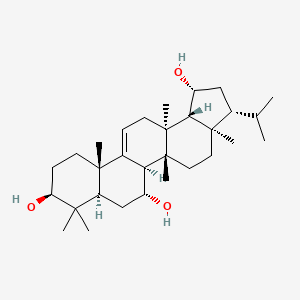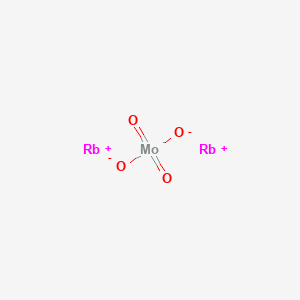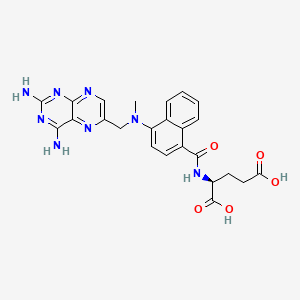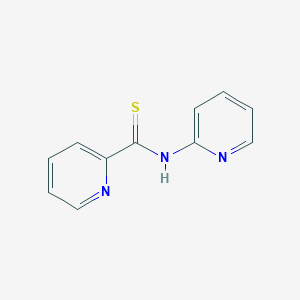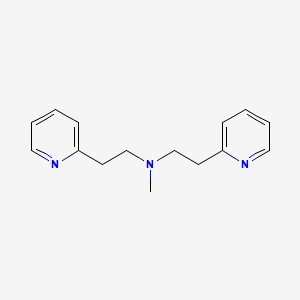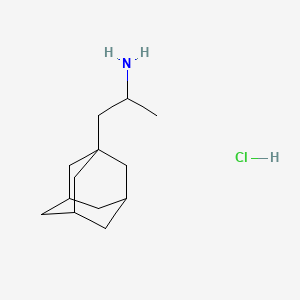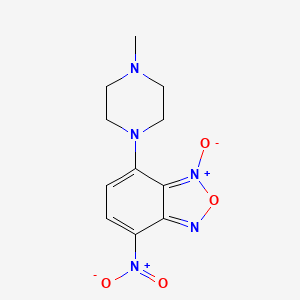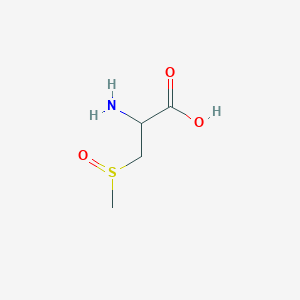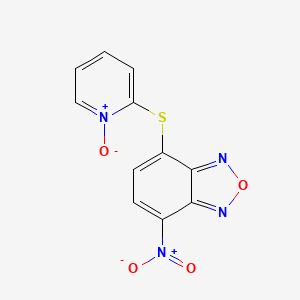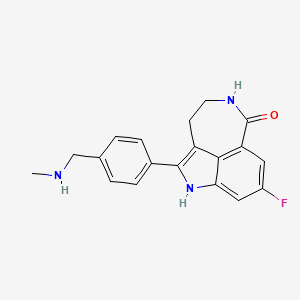
Rucaparib
Overview
Description
Rucaparib is an oral small-molecule poly (ADP-ribose) polymerase inhibitor used for the treatment of recurrent ovarian and prostate cancers in previously treated adults . It is used as maintenance treatment in patients with ovarian cancer, fallopian tube cancer, or primary peritoneal cancer that has come back . It is only used in patients who have a certain type of inherited (germline) or acquired (somatic) abnormal BRCA gene .
Synthesis Analysis
A concise total synthesis of rucaparib, an FDA-approved drug for ovarian and prostate cancers, is reported. The Heck reaction of the commercially available aryl iodide with acrylonitrile provided the desired (E)-2-aminocinnamonitrile derivative .Molecular Structure Analysis
The molecular structure of Rucaparib is 8-Fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one .Chemical Reactions Analysis
Rucaparib has been subjected to forced degradation under basic, acidic, neutral, and oxidative stress conditions . Six new degradants of rucaparib were identified under oxidative degradation . In patients, rucaparib moderately inhibited cytochrome P450 (CYP) 1A2 and weakly inhibited CYP3As, CYP2C9, and CYP2C19 .Physical And Chemical Properties Analysis
Rucaparib is a solid substance with a characteristic odor . Its molecular weight is 555.7 g/mol .Scientific Research Applications
Oncology: Treatment of BRCA-Mutated Ovarian Cancer
Summary of Application
Rucaparib is utilized as a targeted therapy for ovarian cancer patients with BRCA mutations. It’s particularly effective in cases where the cancer has relapsed after platinum-based chemotherapy .
Methods of Application
Patients receive Rucaparib orally at a dosage of 600 mg twice daily. The treatment targets cancer cells with BRCA1 or BRCA2 mutations, exploiting their inability to repair DNA damage effectively .
Results and Outcomes
Clinical trials have shown that Rucaparib significantly improves progression-free survival (PFS) in patients with BRCA-mutated, relapsed ovarian cancer. The median PFS was notably extended compared to standard chemotherapy .
Oncology: Maintenance Therapy in Ovarian Cancer
Summary of Application
Rucaparib serves as maintenance therapy for patients with platinum-sensitive relapsed ovarian cancer, helping to prolong the period between the end of primary therapy and the recurrence of cancer .
Methods of Application
The drug is administered orally, maintaining the same dosage of 600 mg twice daily. It’s given to patients who have responded (completely or partially) to platinum-based chemotherapy .
Results and Outcomes
Studies have demonstrated that Rucaparib significantly extends the time without disease progression in these patients, with a favorable safety profile .
Oncology: Treatment of Metastatic Castration-Resistant Prostate Cancer
Summary of Application
Rucaparib is approved for treating metastatic castration-resistant prostate cancer (mCRPC) with deleterious BRCA mutations, especially after other therapies have failed .
Methods of Application
The oral administration of 600 mg twice daily is used to inhibit PARP enzymes, leading to the accumulation of DNA damage in cancer cells .
Results and Outcomes
Clinical trials have shown a significant improvement in imaging-based progression-free survival among patients treated with Rucaparib compared to physician’s choice control medications .
Pharmacology: Understanding Drug Interactions
Summary of Application
Rucaparib’s pharmacokinetics and pharmacodynamics are studied to understand its interactions with other drugs, which is crucial for patient safety and efficacy .
Methods of Application
Clinical studies assess the absorption, distribution, metabolism, and excretion of Rucaparib, along with its effects on other medications .
Results and Outcomes
Research indicates that Rucaparib moderately inhibits certain cytochrome P450 enzymes and weakly increases systemic exposures of specific drugs, necessitating careful monitoring of potential drug-drug interactions .
Molecular Biology: DNA Repair Mechanisms
Summary of Application
Rucaparib’s role in inhibiting DNA repair enzymes offers insights into the molecular mechanisms of DNA repair and the concept of synthetic lethality in cancer treatment .
Methods of Application
In vitro studies involve treating cancer cell lines with Rucaparib and observing the effects on DNA repair pathways .
Results and Outcomes
The findings support the use of Rucaparib in exploiting tumor-specific defects in DNA repair, leading to cancer cell death .
Personalized Medicine: Predictive Biomarkers
Summary of Application
Rucaparib treatment is tailored based on predictive biomarkers like BRCA mutations, which guide the selection of patients likely to benefit from the therapy .
Methods of Application
Genetic testing for BRCA mutations is conducted before initiating Rucaparib treatment to identify suitable candidates .
Results and Outcomes
The presence of BRCA mutations has been associated with a higher response rate to Rucaparib, underscoring the importance of genetic profiling in personalized medicine .
This analysis provides a detailed overview of Rucaparib’s diverse applications in scientific research, highlighting its significant impact on oncology and personalized medicine. Each application is backed by rigorous experimental procedures and clinical trials that underscore the drug’s efficacy and potential for improving patient outcomes.
Chemotherapy and Radiotherapy Sensitization
Summary of Application
Rucaparib has been explored as a sensitizer for chemotherapy and radiotherapy, enhancing the effectiveness of these treatments in cancer cells .
Methods of Application
The compound is used in conjunction with standard chemotherapy or radiotherapy protocols. It enhances the cytotoxic effects of these treatments by inhibiting DNA repair mechanisms in cancer cells .
Results and Outcomes
The sensitization effect of Rucaparib has shown promising results in increasing the susceptibility of cancer cells to chemotherapy and radiotherapy, potentially leading to improved treatment outcomes .
Pharmacokinetics and Pharmacodynamics Analysis
Summary of Application
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of Rucaparib is crucial for optimizing its clinical use and managing potential drug-drug interactions .
Methods of Application
Clinical studies involve monitoring the absorption, distribution, metabolism, and excretion of Rucaparib, as well as its interactions with other drugs .
Results and Outcomes
The PK and PD analyses have provided insights into the safe and effective use of Rucaparib, including dosage adjustments and the management of side effects .
Exploration of Tumor-Specific Defects in DNA Repair
Summary of Application
Rucaparib’s ability to exploit tumor-specific defects in DNA repair mechanisms is a critical area of research, offering potential for targeted cancer therapies .
Methods of Application
Research involves studying the effects of Rucaparib on various cancer cell lines with known DNA repair deficiencies .
Results and Outcomes
This research has led to a better understanding of how Rucaparib can be used to target specific cancer types based on their DNA repair capabilities .
Safety and Long-Term Effects Monitoring
Summary of Application
Monitoring the long-term safety and potential side effects of Rucaparib is essential for ensuring patient well-being during treatment .
Methods of Application
Longitudinal studies track patients receiving Rucaparib, documenting any adverse effects or diagnoses that may be associated with its use .
Results and Outcomes
Such studies are vital for identifying any long-term risks associated with Rucaparib, contributing to the development of safer treatment protocols .
Improvement of Solubility and Bioavailability
Summary of Application
Research into improving the solubility and bioavailability of Rucaparib aims to enhance its oral uptake and stability .
Methods of Application
Techniques like co-crystallization are employed to create more soluble and bioavailable forms of Rucaparib .
Future Directions
properties
IUPAC Name |
6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMABYWSNWIZPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182563 | |
| Record name | Rucaparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
PARPs play a role in DNA repair by activating DNA damage response pathways, such as base excision repair, and facilitating DNA repair. PARPs were evaluated as novel anticancer therapeutic targets after discovering that PARP-1 inhibitors reduce tumour growth in BRCA-deficient cancers. BRCA1 and BRCA2 are tumour suppressor genes involved in various cellular processes related to cell growth and death, including DNA repair. More specifically, BRCA1 and BRCA2 are involved in homologous recombination (HR) DNA repair. Cancer cells with a deleterious BRCA mutation are HR-deficient, resulting in unregulated and aberrant cell repair and growth. Rucaparib inhibits PARP1, PARP2, and PARP3. Inhibiting PARP traps the enzyme on damaged DNA, halting the repair process and forming toxic PARP–DNA complexes. Alternatively, other DNA repair processes such as error-prone nonhomologous end joining (NHEJ) or alternative end-joining pathways can be initiated, leading to mutations or chromosomal change. Further DNA damage can trigger cancer cell apoptosis and cell death. Typically, inhibition of PARP converts single-strand breaks in DNA to double-strand breaks at replication forks. HR DNA repair pathways repair double-strand breaks; however, HR-deficient cancer cells lack this repair mechanism. Because HR-deficient cancer cells are more vulnerable to unsalvageable DNA damage, rucaparib-induced PARP inhibition leads to synthetic lethality. In this phenomenon, two non-lethal defects (HR deficiency and PARP inhibition) combine and cause cell death. | |
| Record name | Rucaparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12332 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Rucaparib | |
CAS RN |
283173-50-2 | |
| Record name | Rucaparib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283173-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rucaparib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283173502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rucaparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12332 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rucaparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUCAPARIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8237F3U7EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


